4,6-dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Overview
Description
4,6-Dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl cyanide is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with dimethyl and methylphenyl groups, as well as a cyanide functional group. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl cyanide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 4,6-dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl cyanide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions can enhance reaction rates and reduce environmental impact . Additionally, the selection of appropriate reagents and catalysts is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4,6-Dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,6-dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl cyanide exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene: Shares the dimethyl substitution but lacks the pyrrolo[2,3-b]pyridine core.
N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: Contains a similar imidazo[1,2-a]pyridine structure but with different substituents.
Dimethyl 1,4-Dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate: Features a pyridine core with dimethyl and methylphenyl groups.
Uniqueness
4,6-Dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl cyanide is unique due to its specific combination of substituents and the presence of a cyanide group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15N3 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
4,6-dimethyl-1-(4-methylphenyl)pyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H15N3/c1-11-4-6-15(7-5-11)20-10-14(9-18)16-12(2)8-13(3)19-17(16)20/h4-8,10H,1-3H3 |
InChI Key |
HMNVMFYFPPJLDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C2N=C(C=C3C)C)C#N |
Origin of Product |
United States |
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